molecular formula C22H24N2O3 B11320035 2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11320035
M. Wt: 364.4 g/mol
InChI Key: MLTYZNOJVCOKSC-UHFFFAOYSA-N
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Description

2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves the reaction of 8-propoxyquinoline with benzoyl chloride in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in good yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials with unique properties.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antioxidant properties. It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of new chemical processes and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of propoxy groups, which can influence its chemical reactivity and biological activity. The propoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-propoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-3-14-26-19-10-6-5-8-17(19)22(25)24-18-11-12-20(27-15-4-2)21-16(18)9-7-13-23-21/h5-13H,3-4,14-15H2,1-2H3,(H,24,25)

InChI Key

MLTYZNOJVCOKSC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OCCC)C=CC=N2

Origin of Product

United States

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